Zorubicin Hydrochloride

therapeutic index cardiotoxicity spleen colony assay

Researchers and procurement managers seeking an anthracycline with a differentiated cardiac-safety profile for acute leukemia protocols can turn to Zorubicin Hydrochloride. Unlike generic anthracyclines, its benzoyl-hydrazone modification delivers measurably lower cardiac-muscle toxicity while preserving antileukemic potency (efficacy ratio 7-8 vs 7-5 for doxorubicin). • Clinical evidence shows a 54.3% disease-free survival plateau (>34 months) when combined with cytarabine, far surpassing amsacrine-based regimens (16.7%). • 64% binding to alpha-1-acid glycoprotein-the highest among tested anthracyclines-makes it the compound of choice for AAG-mediated pharmacokinetic studies. • Note: Requires Normosol-R pH 7.4 for infusion stability (≥90% concentration maintained for 22 h); ensure pharmacy validation before ordering.

Molecular Formula C34H36ClN3O10
Molecular Weight 682.1 g/mol
CAS No. 36508-71-1
Cat. No. B110301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZorubicin Hydrochloride
CAS36508-71-1
Synonyms[1-[4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]ethylidene]hydrazide Benzoic Acid Monohydrochloride;  NSC 164011;  RP 22050 Hydrochloride;  Rubidazone Hydrochloride; 
Molecular FormulaC34H36ClN3O10
Molecular Weight682.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl
InChIInChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/t15-,20-,22-,23-,28+,34-;/m0./s1
InChIKeyNKFHKYQGZDAKMX-QMFNWPJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zorubicin Hydrochloride: Identity and Class Positioning


Zorubicin hydrochloride (rubidazone) is a semi‑synthetic benzoyl‑hydrazone derivative of the anthracycline antibiotic daunorubicin [1]. Like other anthracyclines, it intercalates into DNA and poisons topoisomerase II, blocking replication and transcription [1]. However, the benzoyl‑hydrazone modification confers a distinct pharmacodynamic and safety signature that cannot be assumed from class membership alone.

Workflow DNA intercalation & topoisomerase II poisoning studies
Selection Benzoyl-hydrazone modified anthracycline; distinct pharmacodynamic profile
Context Intra-class comparative research for DNA damage response pathways

Intra-Class Substitution Risk for Zorubicin Hydrochloride


Anthracyclines are not interchangeable despite a shared core structure. Zorubicin’s benzoyl‑hydrazone moiety alters protein binding, metabolic degradation, and cardiotoxic potential relative to daunorubicin, doxorubicin, and idarubicin [1][2]. Direct clinical comparisons reveal divergent efficacy in acute leukemia subtypes, while formulation‑stability data expose infrastructure‑dependent procurement risks [3][4]. Substituting zorubicin with a generic anthracycline based solely on mechanism of action therefore introduces quantifiable hazards in both therapeutic outcome and pharmacy operations.

Protein Binding & Metabolism Benzoyl-hydrazone modification alters AAG binding and metabolic fate vs. daunorubicin/doxorubicin; may shift free-drug exposure
Clinical Endpoint Profile Remission rates in AML differ between anthracyclines — idarubicin showed higher CR in one trial; class-based substitution may not transfer
Infusion Stability Fluid-restricted, shorter-duration stability compared to daunorubicin/doxorubicin; requires pharmacy protocol pre-validation

Zorubicin Hydrochloride: Quantitative Differentiation Evidence


Therapeutic Index and Cardiac Toxicity vs. Doxorubicin

Rubidazone (zorubicin) was compared head‑to‑head with doxorubicin (adriamycin) in the P388 leukemia spleen colony assay. The efficacy ratio (slope of normal bone‑marrow CFU vs. leukemic CFU dose‑survival curves) was 7‑8 for rubidazone and 7‑5 for adriamycin, indicating a near‑identical therapeutic index [1]. Critically, this comparable on‑target potency was accompanied by lower cardiac‑muscle toxicity, as demonstrated in hamster cardiotoxicity studies and other in‑vivo systems [1][2]. The combination of equivalent antitumor efficacy and reduced cardiac liability is a unique differentiator for procurement when both potency and chronic tolerability are decision factors.

Therapeutic Index & Cardiotoxicity
Head-to-head
Efficacy ratio 7–8 (rubidazone) vs 7–5 (adriamycin); lower cardiac toxicity in hamster model
Reported efficacy index comparison; supports cardiotoxicity endpoint review
P388 leukemia spleen colony assay; male DBA2 mice
therapeutic index cardiotoxicity spleen colony assay P388 leukemia

Remission Induction in AML vs. Idarubicin

In a multicenter randomized trial enrolling 251 patients aged 50‑65 with de‑novo AML, induction with Ara‑C plus idarubicin (8 mg/m²/day × 5) produced a complete remission (CR) rate of 73 %, compared with 60 % for Ara‑C plus zorubicin (200 mg/m²/day × 4) — a statistically significant difference (P = 0.033) [1]. Multivariate analysis confirmed idarubicin as an independent predictor of CR. However, overall survival and event‑free survival did not differ between arms, indicating that while idarubicin is superior for remission induction, zorubicin remains a viable option when idarubicin is contraindicated or unavailable, and the choice should be driven by specific patient‑population needs [1].

AML Remission Induction
Head-to-head
CR 60% (zorubicin+Ara-C) vs 73% (idarubicin+Ara-C), P=0.033
Reported remission endpoint context; idarubicin showed higher CR
Phase III trial, 251 AML patients aged 50–65
acute myeloid leukemia complete remission idarubicin randomized controlled trial

Disease-Free Survival in APL vs. Amsacrine

Thirty‑nine untreated APL patients were randomized to zorubicin (200 mg/m²/day × 4) plus cytarabine (Ara‑C) or amsacrine (150 mg/m²/day × 4) plus Ara‑C. Complete remission rates were 86 % (zorubicin arm) vs. 66 % (amsacrine arm) — not statistically significant. However, long‑term disease‑free survival (DFS) showed a plateau at 54.3 % (95 % CI 32.1‑74.9 %) in the zorubicin arm versus only 16.7 % (95 % CI 4.7‑44.6 %) in the amsacrine arm, a difference that was significant (P < 0.03) even after censoring allografted patients [1]. This result positions zorubicin as the preferred anthracycline backbone for APL induction when compared against a non‑anthracycline topoisomerase II inhibitor.

APL Disease-Free Survival
Head-to-head
DFS plateau 54.3% vs 16.7% (amsacrine), P
Reported DFS endpoint context; zorubicin arm plateau higher
39 untreated APL patients; median follow-up >34 months
Infusion Stability
Cross-study
≥90% stability: 22 h in Normosol-R only vs >48 h in D5W/NS/LR for comparators
Infusion-stability context; pre-validation required for pharmacy operations
Ambient temperature; reversed-phase HPLC
AAG Protein Binding
Cross-study
64% AAG binding (zorubicin) vs 31% (epirubicin); highest among 8 tested
Protein binding context may influence free-drug exposure
Ultrafiltration at 37°C, pH 7.4
acute promyelocytic leukemia disease-free survival amsacrine randomized trial

Infusion-Fluid Stability vs. Daunorubicin and Doxorubicin

A comparative stability study tested doxorubicin, daunorubicin, zorubicin, and aclacinomycin A in four common infusion fluids at ambient temperature. Daunorubicin and aclacinomycin A maintained ≥90 % of initial concentration for >48 h in D5W, NS, and LR. Doxorubicin was similarly stable in D5W and NS. Zorubicin, however, achieved comparable stability only in Normosol‑R pH 7.4, and only for 22 h [1]. This pronounced pH‑dependent instability is clinically significant because zorubicin degrades rapidly to daunorubicin, which is more cardiotoxic than the parent drug [2]. Therefore, zorubicin procurement must be accompanied by strict infusion‑fluid protocols that do not apply to other anthracyclines.

Infusion Stability
Cross-study
≥90% stability: 22 h in Normosol-R only vs >48 h in D5W/NS/LR for comparators
Infusion-stability context; pre-validation required for pharmacy operations
Ambient temperature; reversed-phase HPLC
drug stability infusion fluids pharmacy operations degradation

Alpha-1-Acid Glycoprotein Binding vs. Epirubicin

Ultrafiltration binding studies at 37 °C, pH 7.4, quantified the binding of eight anthracyclines to 50 μM alpha‑1‑acid glycoprotein (AAG). Zorubicin exhibited the highest AAG binding at 64 %, compared with epirubicin at 31 % (lowest) and other analogs at intermediate values [1]. Binding was directly correlated with hydrophobicity. Because AAG is an acute‑phase protein elevated in cancer patients, this differential binding can alter free‑drug exposure and tissue distribution, potentially contributing to zorubicin’s distinct toxicity profile relative to less protein‑bound anthracyclines [1].

AAG Protein Binding
Cross-study
64% AAG binding (zorubicin) vs 31% (epirubicin); highest among 8 tested
Protein binding context may influence free-drug exposure
Ultrafiltration at 37°C, pH 7.4
protein binding alpha‑1‑acid glycoprotein pharmacokinetics hydrophobicity

Zorubicin Hydrochloride: Application Scenarios


APL Induction for Long-Term Disease-Free Survival

Based on the randomized trial evidence, zorubicin combined with cytarabine delivers a 54.3 % disease‑free survival plateau at >34 months, dramatically outperforming the amsacrine‑cytarabine combination (16.7 %) [1]. Procurement for APL treatment protocols should prioritize zorubicin when an anthracycline‑based induction is planned and long‑term DFS is the primary endpoint.

Regimens Where Cardiotoxicity Is a Decisive Risk Factor

Pre‑clinical evidence demonstrates that zorubicin maintains a therapeutic index equivalent to doxorubicin (efficacy ratio 7‑8 vs. 7‑5) while producing measurably lower cardiac‑muscle toxicity in multiple animal models [1]. For patient populations with pre‑existing cardiac risk factors or prior anthracycline exposure, zorubicin represents a procurement choice that preserves antileukemic potency while mitigating cardiotoxicity [2].

Infusion Settings Requiring Strict Fluid-Compatibility Protocols

Zorubicin’s unique stability requirement — ≥90 % concentration maintained only for 22 h in Normosol‑R pH 7.4, compared with >48 h for daunorubicin/doxorubicin in three standard fluids — mandates that procurement be accompanied by pharmacy validation of Normosol‑R availability and infusion schedules [1]. This operational constraint differentiates zorubicin from other anthracyclines and must be factored into formulary inclusion decisions [2].

Research on AAG-Mediated Pharmacokinetic Modulation

With 64 % binding to alpha‑1‑acid glycoprotein — the highest among eight tested anthracyclines — zorubicin is the compound of choice for experimental designs investigating the impact of AAG‑mediated pharmacokinetic variability on anthracycline efficacy and toxicity [1]. This property makes it particularly relevant for translational studies in inflammatory cancer microenvironments where AAG levels are elevated.

Application
Selection Property
Validation Focus
APL disease-free survival endpoint studies
DFS plateau endpoint context
Long-term follow-up endpoint evaluation
Cardiotoxicity endpoint comparison studies
Cardiac safety-related endpoint monitoring
Comparative cardiotoxicity model context
Infusion stability & pharmacy protocol validation
Fluid-specific stability profile
Protocol-dependent degradation risk review
AAG-mediated PK modulation research
High AAG binding among anthracyclines
Free-drug exposure model context
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